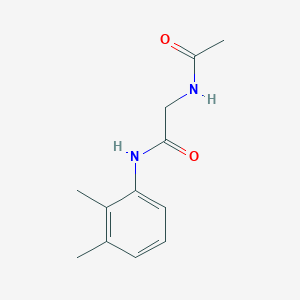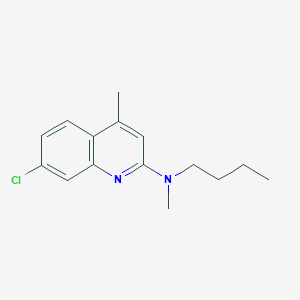
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of quinolinamines, which are known for their diverse biological activities. BML-210 is a selective inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses.
Mécanisme D'action
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine is a selective inhibitor of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses. It inhibits the DNA-binding activity of NF-κB by binding to the p50 subunit, which is essential for the transcriptional activity of NF-κB. This compound has been shown to inhibit the expression of NF-κB target genes, such as cytokines, chemokines, and adhesion molecules, in various cell types.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the activation of T cells and B cells, and to reduce the severity of autoimmune diseases in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine is a selective inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It has been used in various in vitro and in vivo models to investigate the molecular mechanisms of NF-κB activation and its downstream effects. However, like any other chemical compound, this compound has limitations in terms of its specificity, toxicity, and pharmacokinetics. Careful dose-response studies and toxicity assays are necessary to ensure the safety and efficacy of this compound in experimental settings.
Orientations Futures
There are several future directions for research on N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine and its potential therapeutic applications. One direction is to investigate the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases, and to develop more selective and potent inhibitors of NF-κB. Another direction is to study the pharmacokinetics and toxicity of this compound in animal models and in human clinical trials, and to optimize its dosing and administration. Furthermore, the development of new drug delivery systems, such as nanoparticles and liposomes, may enhance the efficacy and specificity of this compound in targeted therapy.
Méthodes De Synthèse
The synthesis of N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine involves the reaction of 7-chloroquinoline-4-amine with N-butyl-4-chloro-2,6-dimethylbenzenesulfonamide in the presence of a base, followed by deprotection of the sulfonamide group with trifluoroacetic acid. The final product is obtained in good yield and purity, and has been characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses, as well as cell proliferation and survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of many diseases, and inhibition of NF-κB has been proposed as a therapeutic strategy.
Propriétés
IUPAC Name |
N-butyl-7-chloro-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2/c1-4-5-8-18(3)15-9-11(2)13-7-6-12(16)10-14(13)17-15/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWYVUGDQGWFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC2=C(C=CC(=C2)Cl)C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
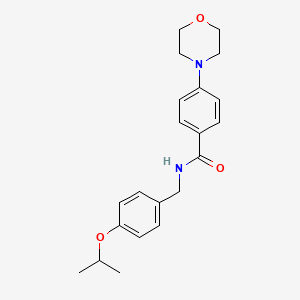
![5-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034645.png)
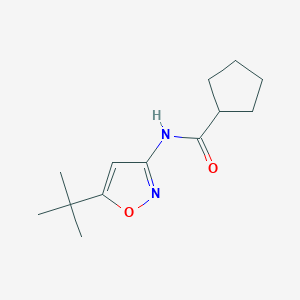
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5034657.png)
![ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5034669.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)
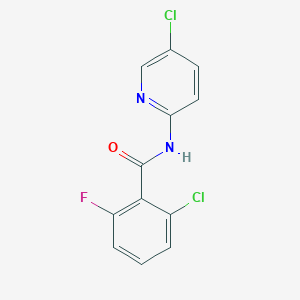
![4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5034681.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5034695.png)
![5'-allyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5034700.png)
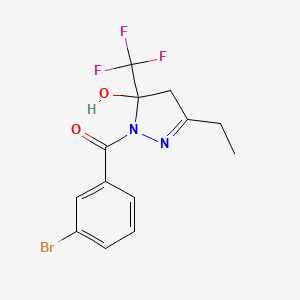
![N-[(4-methoxy-1-naphthyl)methyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B5034723.png)
